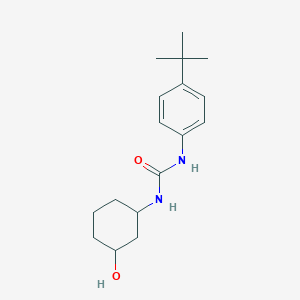

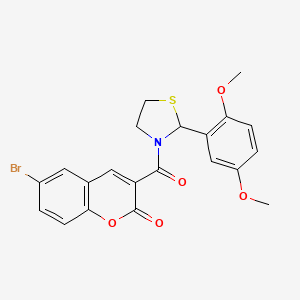

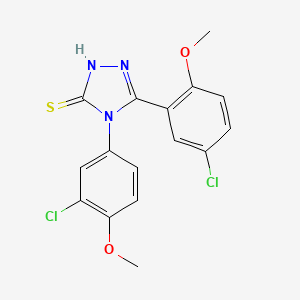

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a chemical entity that can be synthesized through a novel one-pot approach. This approach involves the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides using the classical Meinwald rearrangement and a new rearrangement sequence . Although the provided papers do not directly discuss this specific compound, they offer insights into related chemical structures and synthetic methods that could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related oxalamides has been demonstrated through a novel one-pot synthetic approach, which is operationally simple and high yielding . This method could potentially be adapted for the synthesis of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide, considering the structural similarities with the compounds mentioned in the study. The synthesis involves the rearrangement of oxirane-2-carboxamides, which could be a key step in the formation of the oxazinan ring present in the target compound.

Molecular Structure Analysis

While the specific molecular structure of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is not discussed in the provided papers, the structural analysis of related compounds, such as N-(3-Thenoyl)fluorosulfonimide, reveals patterns of strong intermolecular hydrogen-bonding . This information could suggest that the target compound may also exhibit significant hydrogen bonding, potentially affecting its stability and reactivity.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions specific to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide. However, the synthesis of related compounds involves the use of acid catalysis , which could imply that similar acidic conditions might be required for the synthesis or transformation of the target compound. Additionally, the electrochemical behavior of related sulfur-containing compounds has been studied, indicating that they are electroinactive over a range of 2 V but undergo hydrogen reduction . This could provide a basis for hypothesizing the electrochemical properties of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide are not directly addressed in the provided papers. However, the pKa value of a related nitrogen acid compound has been reported as 2.4 , which could be indicative of the acidity and potential protonation sites in the target compound. The crystal structure of related compounds has also been determined, which could inform the prediction of the crystallographic properties of the target compound .

properties

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O6S/c1-30-17-5-2-4-15(12-17)13-23-20(26)21(27)24-14-19-25(10-3-11-31-19)32(28,29)18-8-6-16(22)7-9-18/h2,4-9,12,19H,3,10-11,13-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYFWAPUUYGKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)

![4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3001382.png)

![Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate](/img/structure/B3001384.png)

![9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3001385.png)

![8-(4-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3001386.png)